molecular formula C17H19N3O4 B4895367 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B4895367
M. Wt: 329.35 g/mol
InChI Key: FZSRMKHMRAJRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone, also known as NF-κB inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.

Mechanism of Action

1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor exerts its pharmacological effects by inhibiting the activation of this compoundκB, a transcription factor that regulates the expression of various genes involved in immune and inflammatory responses. This compoundκB is activated by various stimuli, including cytokines, bacterial and viral products, and oxidative stress. Upon activation, this compoundκB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of various genes involved in inflammation, cell survival, and proliferation. This compoundκB inhibitor blocks the activation of this compoundκB by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα, thereby preventing its translocation to the nucleus and subsequent gene transcription.
Biochemical and Physiological Effects:
This compoundκB inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, chemokines, and adhesion molecules, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. This compoundκB inhibitor has also been shown to reduce oxidative stress and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has several advantages for lab experiments, including its high potency and specificity for this compoundκB inhibition, its ability to inhibit downstream inflammatory cytokines, and its potential use as an adjuvant therapy in cancer treatment. However, this compoundκB inhibitor also has several limitations, including its potential toxicity and off-target effects, its limited bioavailability, and its potential interference with other cellular pathways.

Future Directions

1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has significant potential for the development of novel therapies for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Future research should focus on the optimization of this compoundκB inhibitor's pharmacokinetics and pharmacodynamics, the identification of its off-target effects, and the development of novel drug delivery systems to improve its bioavailability. Additionally, future research should focus on the identification of biomarkers to predict the response to this compoundκB inhibitor therapy and the development of combination therapies to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-nitrobenzaldehyde with 5-nitro-2-furfural in the presence of ammonium acetate and acetic acid to yield 4-(5-nitro-2-furyl)methylidene-4H-pyran-3-carboxaldehyde. This intermediate is then reacted with piperazine in the presence of acetic acid to yield 4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}benzaldehyde. Finally, the benzaldehyde intermediate is reacted with ethanone in the presence of potassium carbonate to yield this compound.

Scientific Research Applications

1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanoneκB inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compoundκB plays a crucial role in the regulation of immune and inflammatory responses, and its dysregulation has been implicated in the pathogenesis of various diseases. This compoundκB inhibitor has been shown to inhibit the activation of this compoundκB and downstream inflammatory cytokines, thereby reducing inflammation and disease severity. This compoundκB inhibitor has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as an adjuvant therapy in cancer treatment.

properties

IUPAC Name

1-[4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-13(21)14-2-4-15(5-3-14)19-10-8-18(9-11-19)12-16-6-7-17(24-16)20(22)23/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSRMKHMRAJRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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